molecular formula C11H13N B6210486 dimethyl(1-phenylprop-2-yn-1-yl)amine CAS No. 87065-07-4

dimethyl(1-phenylprop-2-yn-1-yl)amine

Cat. No.: B6210486
CAS No.: 87065-07-4
M. Wt: 159.2
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Description

Dimethyl(1-phenylprop-2-yn-1-yl)amine, also known by its IUPAC name N,N-dimethyl-1-phenylprop-2-yn-1-amine, is an organic compound with the molecular formula C11H13N. It is a liquid at room temperature and is primarily used in chemical research and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(1-phenylprop-2-yn-1-yl)amine typically involves the alkylation of dimethylamine with 1-phenylprop-2-yn-1-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1-phenylprop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(1-phenylprop-2-yn-1-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl(1-phenylprop-2-yn-1-yl)amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(1-phenylprop-2-yn-1-yl)amine is unique due to its specific combination of a phenyl group and a dimethylamine group attached to a propynyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

CAS No.

87065-07-4

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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